molecular formula C14H20ClN3O B1500850 1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride CAS No. 1185310-89-7

1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride

Cat. No.: B1500850
CAS No.: 1185310-89-7
M. Wt: 281.78 g/mol
InChI Key: UUDDTWIFXDQFGC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride involves several steps. One common method includes the reaction of 1-ethyl-1H-benzoimidazole with piperidin-3-ol in the presence of a suitable base to form the intermediate 1-ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole. This intermediate is then treated with hydrochloric acid to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Biological Activity

1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications.

  • Molecular Formula : C₁₄H₂₀ClN₃O
  • Molecular Weight : 281.79 g/mol
  • CAS Number : 1185310-89-7

The biological activity of this compound is primarily attributed to its role as a ligand that interacts with various receptors and enzymes. This interaction can modulate cellular signaling pathways, leading to therapeutic effects in different biological contexts.

Biological Activities

  • Antidepressant Potential : Preliminary studies suggest that this compound may have antidepressant properties. It has been investigated for its ability to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Acetylcholinesterase Inhibition : There is growing interest in compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) as potential treatments for Alzheimer's disease. The inhibition of these enzymes can increase acetylcholine levels, which is beneficial for cognitive function .
  • Receptor Binding Studies : The compound has been studied for its binding affinity to various receptors, indicating potential use in developing drugs targeting specific neurological pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry examined the antidepressant-like effects of similar compounds and suggested that modifications in the benzoimidazole structure could enhance efficacy .
  • Inhibitory Effects on Cholinesterases : Research has shown that compounds with similar structures exhibit significant inhibitory activity against AChE and BChE, making them candidates for further development as Alzheimer's therapeutics .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and properties of this compound compared to related compounds:

Compound NameBiological ActivityMechanism
This compoundPotential antidepressant, AChE inhibitorReceptor modulation
1-Ethyl-2-(piperidin-4-yloxy)-1H-benzoimidazole hydrochlorideSimilar activitiesVariations in receptor binding
Other benzoimidazole derivativesVariable; some show anti-inflammatory propertiesDiverse mechanisms depending on structure

Properties

IUPAC Name

1-ethyl-2-piperidin-3-yloxybenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.ClH/c1-2-17-13-8-4-3-7-12(13)16-14(17)18-11-6-5-9-15-10-11;/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDDTWIFXDQFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1OC3CCCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671425
Record name 1-Ethyl-2-[(piperidin-3-yl)oxy]-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185310-89-7
Record name 1-Ethyl-2-[(piperidin-3-yl)oxy]-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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